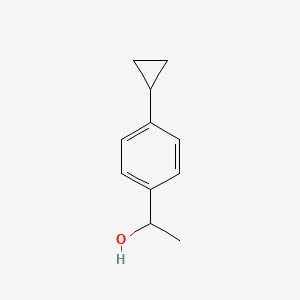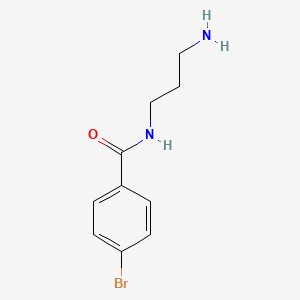![molecular formula C13H24N2O3 B2548897 Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate CAS No. 2248340-61-4](/img/structure/B2548897.png)
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate, also known as Boc-piperidine, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and is commonly used as a building block in the synthesis of various biologically active compounds. Boc-piperidine has been extensively studied for its unique properties and potential applications in the field of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene is not fully understood. However, it is believed to interact with specific biological targets such as enzymes, receptors, and ion channels. Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has been shown to modulate the activity of various enzymes involved in cellular processes such as signal transduction, metabolism, and DNA replication.
Biochemical and Physiological Effects:
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has been shown to have various biochemical and physiological effects. It has been reported to exhibit antiviral, antibacterial, and anticancer activity. Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities. Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene is also stable under a wide range of conditions and can be stored for extended periods. However, Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the use of Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene in scientific research. One potential area of application is in the design and synthesis of new drug candidates for the treatment of various diseases such as cancer, viral infections, and neurological disorders. Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene could also be used in the development of new synthetic methodologies for the synthesis of complex organic molecules. Additionally, Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene could be used in the study of specific biological targets and their interactions with other molecules.
Synthesis Methods
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene can be synthesized by reacting tert-butyl 3-oxopiperidine-1-carboxylate with methylamine in the presence of a suitable base. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran and is followed by the removal of the protecting group using an acid catalyst.
Scientific Research Applications
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has been widely used as a building block in the synthesis of various biologically active compounds such as antiviral agents, anticancer drugs, and neurotransmitter modulators. It has also been used as a precursor for the synthesis of piperidine alkaloids and other natural products. Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene is often used in the design and synthesis of new drug candidates due to its unique chemical properties and its ability to modulate specific biological targets.
properties
IUPAC Name |
tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)10-6-5-7-15(9-10)11(16)8-14-4/h10,14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHZZNJVEMOHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)C(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


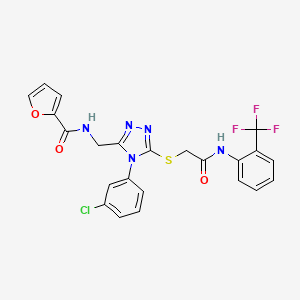
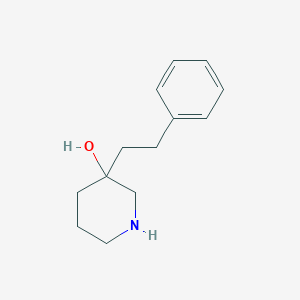
![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)
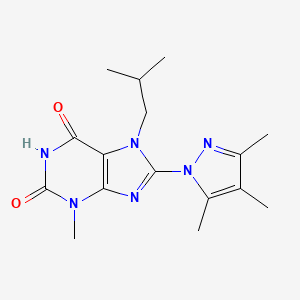
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)

![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)
